

Dodine's effect on mitochondrial respiration in fungi

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An In-depth Technical Guide on the Core Effects of **Dodine** on Fungal Mitochondrial Respiration

Introduction

Dodine, N-dodecylguanidine acetate, is a guanidine-based fungicide with a history of use in controlling a range of fungal diseases on fruit trees, nuts, and ornamental crops.[1] While its fungicidal properties have been known for decades, a deeper understanding of its precise mode of action at the molecular level has evolved. Early research suggested that **dodine**'s primary effect was the disruption of the fungal plasma membrane due to its surfactant properties.[2][3] However, more recent and quantitative studies have revealed that its principal and most potent fungicidal activity is the inhibition of mitochondrial respiration.[4][5] This guide provides a detailed technical overview of **dodine**'s effects on the fungal mitochondrial respiratory chain, presenting quantitative data, experimental protocols, and visual diagrams to elucidate its mechanism of action for researchers, scientists, and drug development professionals.

Primary Mode of Action: Inhibition of Oxidative Phosphorylation

The core fungicidal action of **dodine** is now understood to be the impairment of mitochondrial function.[4] This conclusion is based on quantitative data demonstrating that **dodine** inhibits mitochondrial processes at significantly lower concentrations than those required to cause



plasma membrane damage.[4][6] In fungi such as Ustilago maydis and Zymoseptoria tritici, **dodine** targets the mitochondria, where it interferes with NADH oxidases and leads to the depolarization of the inner mitochondrial membrane.[4] This disruption of the proton-motive force, which is essential for ATP synthesis, results in a critical depletion of cellular ATP, ultimately leading to cell death.[4][7]

Effects on the plasma membrane, such as increased ion permeability and inhibition of endocytosis, are considered secondary effects that occur at much higher **dodine** concentrations and may contribute to its overall toxicity in some fungal species like U. maydis, but not in others like Z. tritici.[2][4]

Quantitative Data Presentation

The following table summarizes the effective concentrations (EC₅₀) of **dodine** required to inhibit various cellular processes in the fungi Ustilago maydis and Zymoseptoria tritici. The data clearly indicates that mitochondrial functions are the most sensitive targets.

Fungal Species	Cellular Process	EC₅₀ Value (µg/ml)	Reference
Ustilago maydis	Inhibition of Mitochondrial Inner Membrane Potential	0.72	[4]
Inhibition of Growth on Agar Plates	2.29	[4][5]	
Inhibition of Endocytosis	5.95	[6]	
Plasma Membrane Depolarization	26.5	[6]	
Zymoseptoria tritici	Inhibition of Mitochondrial Inner Membrane Potential	0.28	[4]

Mechanism of Action on Mitochondrial Respiration



Dodine's inhibitory action on mitochondrial respiration can be broken down into a key sequence of events:

- Interference with Electron Transport Chain (ETC): **Dodine** specifically interferes with NADH oxidases within the mitochondrial inner membrane.[4] This disrupts the normal flow of electrons through the respiratory complexes.
- Depolarization of the Inner Mitochondrial Membrane: The disruption of the ETC compromises the pumping of protons across the inner membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[4] This potential is the primary component of the proton-motive force.
- Impairment of ATP Synthesis: The loss of the proton-motive force directly inhibits the activity of F₁F₀-ATP synthase (Complex V), the enzyme responsible for producing the vast majority of cellular ATP through oxidative phosphorylation.[4][8][9]
- Cellular Energy Depletion: The severe reduction in ATP synthesis leads to a rapid depletion
 of the cell's energy currency, arresting vital cellular processes and culminating in fungal cell
 death.[4][7]

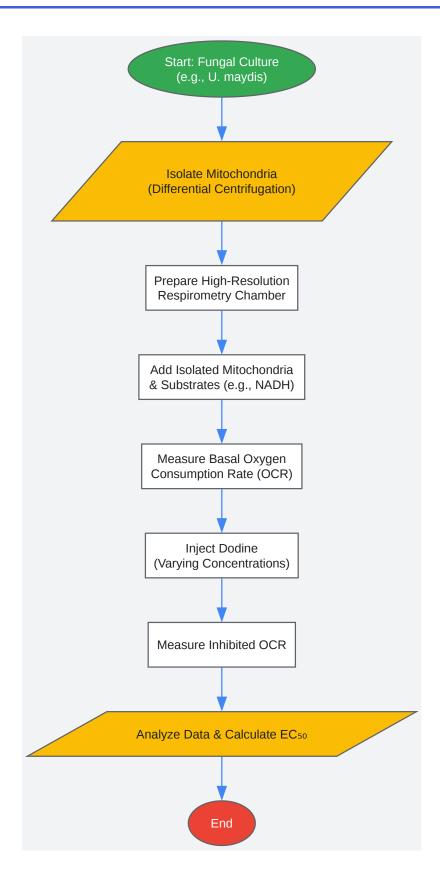
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Caption: **Dodine**'s primary mechanism of action targeting the fungal mitochondrial electron transport chain.

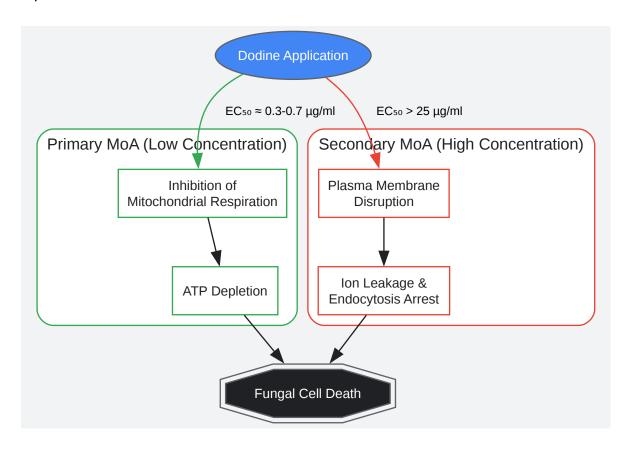




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Caption: Experimental workflow for assessing **dodine**'s impact on mitochondrial oxygen consumption.



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Caption: Logical relationship comparing the primary and secondary modes of action of **dodine**.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Filamentous Fungi

This protocol is a generalized procedure adapted from methodologies for isolating mitochondria from fungi like Fusarium and Neurospora crassa.[10][11]

Materials:

Fungal mycelium (harvested from liquid culture)



- Isolation Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% (w/v) Bovine Serum Albumin (BSA)
- · Grinding medium: Isolation buffer with acid-washed sand or glass beads
- Dounce homogenizer with a tight-fitting pestle
- Refrigerated centrifuge and rotors
- Spectrophotometer for protein quantification

Procedure:

- Harvesting: Harvest fungal mycelium from a liquid culture by filtration or centrifugation (e.g., 4,000 x g for 10 minutes). Wash the pellet with distilled water.
- Cell Disruption: Resuspend the wet mycelium in a minimal volume of ice-cold Isolation Buffer. Disrupt the cells by either:
 - Grinding with a pre-chilled mortar and pestle with acid-washed sand until a smooth paste is formed.[11]
 - Using a bead beater with glass beads.
- Homogenization: Transfer the resulting paste to a Dounce homogenizer. Perform ~10 slow strokes on ice to further homogenize the suspension.[12]
- Differential Centrifugation: a. Centrifuge the homogenate at 1,500 x g for 15 minutes at 4°C to pellet cell debris, nuclei, and unbroken cells.[11] b. Carefully collect the supernatant and transfer it to a new tube. c. Centrifuge the supernatant at 12,000 17,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.[12]
- Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, icecold Isolation Buffer without BSA. Repeat the high-speed centrifugation step (Step 4c).
- Final Pellet: Discard the final supernatant. The resulting pellet is the isolated mitochondrial fraction. Resuspend it in a minimal volume of the desired assay buffer (e.g., respiration medium) at a protein concentration of 1-5 mg/mL.[12]



 Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.

Protocol 2: Measurement of Fungal Mitochondrial Oxygen Consumption

This protocol outlines the use of high-resolution respirometry to measure the effect of **dodine** on oxygen consumption.

Materials:

- High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)[13][14]
- Isolated mitochondria (from Protocol 1) or permeabilized fungal cells
- Respiration Medium (e.g., MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1
- Substrates: NADH (for Complex I), Succinate (for Complex II)
- Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Dodine
- ADP to stimulate State 3 respiration

Procedure:

- Instrument Calibration: Calibrate the oxygen electrodes in the respirometer according to the manufacturer's instructions. Add 2 mL of Respiration Medium to each chamber and allow the signal to stabilize.[14]
- Addition of Mitochondria: Add the isolated mitochondrial suspension (e.g., 0.1-0.2 mg/mL final concentration) to the chamber and close it, avoiding air bubbles. Allow the oxygen consumption rate (OCR) to stabilize to measure State 2 (resting) respiration.
- Substrate Addition (Complex I-linked): a. Inject a saturating concentration of NADH (e.g., 1-2 mM) to initiate electron flow through Complex I. b. Add ADP (e.g., 1-2 mM) to stimulate State



3 respiration (active oxidative phosphorylation).

- **Dodine** Titration: Sequentially add small amounts of **dodine** from a stock solution to achieve the desired final concentrations. Allow the OCR to stabilize after each addition to generate a dose-response curve.
- Dissection of ETC (Optional): In separate experiments, after establishing a baseline OCR, specific inhibitors can be used to probe the site of **dodine**'s action. For example:
 - Add succinate to measure Complex II-driven respiration.
 - Add rotenone to inhibit Complex I and isolate the activity of Complex II.
 - Add Antimycin A to inhibit Complex III and confirm the source of respiration.[15]
- Data Analysis: Record the OCR (pmol O₂/s/mg protein). Plot the percentage inhibition of OCR against the **dodine** concentration to determine the IC₅₀ value.[16]

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to quantify changes in $\Delta\Psi m$.

Materials:

- Intact fungal cells
- TMRM stock solution (in DMSO)
- Dodine stock solutions
- FCCP (a protonophore used as a positive control for depolarization)
- Fluorescence microscope or flow cytometer
- Appropriate culture medium or buffer (e.g., PBS)



Procedure:

- Cell Preparation: Grow fungal cells to the desired phase (e.g., mid-log) in liquid culture.
- Dye Loading: Harvest the cells by centrifugation and resuspend them in fresh medium. Add TMRM to a final concentration of 100-200 nM. Incubate in the dark for 30 minutes at the optimal growth temperature to allow the dye to accumulate in the mitochondria.
- Treatment: Aliquot the TMRM-loaded cell suspension into different tubes or wells of a microplate. Add varying concentrations of **dodine** to each aliquot. Include a no-**dodine** control and a positive control with FCCP (e.g., 10 μM) to induce complete depolarization.
- Incubation: Incubate the cells with **dodine** for a defined period (e.g., 30 minutes).[4]
- Measurement:
 - Fluorescence Microscopy: Place a sample of the cell suspension on a microscope slide.
 Capture images using a fluorescence microscope with appropriate filters for TMRM (e.g., ~549 nm excitation / ~573 nm emission).
 - Flow Cytometry: Analyze the samples using a flow cytometer to quantify the fluorescence intensity of thousands of individual cells.
- Data Analysis: Quantify the mean fluorescence intensity for each treatment condition. The fluorescence intensity of TMRM is proportional to the mitochondrial membrane potential. Normalize the data to the no-**dodine** control. Plot the percentage decrease in fluorescence against the **dodine** concentration to calculate the EC₅₀ for mitochondrial depolarization.[4]

Conclusion

The accumulated evidence strongly supports the conclusion that the primary mode of action for the fungicide **dodine** is the inhibition of mitochondrial respiration.[2][4][5] By interfering with the electron transport chain, **dodine** effectively collapses the inner mitochondrial membrane potential, leading to a halt in ATP synthesis and subsequent energy depletion within the fungal cell.[4] Quantitative analysis consistently shows that these mitochondrial effects occur at concentrations far below those needed to cause significant plasma membrane damage, solidifying its role as a potent respiratory inhibitor.[6] This detailed understanding is crucial for



the effective use of **dodine** in agriculture, for managing potential resistance, and for guiding the development of new antifungal agents that target fungal-specific mitochondrial processes.

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